

An In-depth Technical Guide to the Synthesis of Capmatinib Dihydrochloride

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Compound of Interest

Compound Name: *Capmatinib dihydrochloride*

Cat. No.: *B3026971*

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Introduction

Capmatinib, an orally bioavailable and selective MET inhibitor, has emerged as a critical therapeutic agent in the treatment of metastatic non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. Its chemical synthesis is a multi-step process involving the strategic construction of quinoline and biaryl fragments, followed by their convergent coupling and final modifications to yield the dihydrochloride salt. This guide provides a detailed overview of the synthetic pathway, including experimental protocols, quantitative data, and a mechanistic understanding of the drug's interaction with its biological target.

Overall Synthetic Strategy

The synthesis of **capmatinib dihydrochloride** can be conceptually divided into three main stages:

- Preparation of the Quinoline Fragment: Synthesis of a functionalized quinoline core.
- Preparation of the Biaryl Fragment: Construction of the substituted biaryl moiety.
- Final Assembly and Salt Formation: Convergent coupling of the two fragments, followed by amidation and conversion to the dihydrochloride salt.

The following sections provide a detailed breakdown of each stage, including reaction schemes, experimental procedures, and characterization data where available.

Stage 1: Preparation of the Quinoline Fragment

The key quinoline intermediate, a hemiaminal, is synthesized from 6-bromoquinoline through a sequence of reactions.

Step 1.1: Suzuki Cross-Coupling to Introduce the Propionaldehyde Acetal Moiety

The synthesis begins with a Suzuki cross-coupling reaction to attach a protected propionaldehyde group to the 6-position of the quinoline ring.

Reaction Scheme:

6-(3,3-Diethoxypropyl)quinoline --(Aqueous Acid)--> 3-(Quinolin-6-yl)propanal

3-(Quinolin-6-yl)propanal + N-Chlorosuccinimide (NCS) --(Proline catalyst)--> Hemiaminal Intermediate

1,2,4-Triazin-3-amine + N-Bromosuccinimide (NBS) --(DMF)--> 6-bromo-1,2,4-triazin-3-amine

4-Bromo-2-fluorobenzonitrile --(1. n-BuLi or i-PrMgCl)--> Aryllithium/Grignard --(2. Trimethyl borate)--> Arylboronic acid --(3. Pinacol)--> 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

6-bromo-1,2,4-triazin-3-amine + 2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile --(Pd catalyst, base)--> 2-Fluoro-4-(3-amino-1,2,4-triazin-6-yl)benzonitrile

Quinoline Hemiaminal + 2-Fluoro-4-(3-amino-1,2,4-triazin-6-yl)benzonitrile --(Ethylene glycol, heat)--> 2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile

2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzonitrile --(Aqueous Acid, heat)--> 2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid

2-Fluoro-4-(7-((quinolin-6-yl)methyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzoic acid + Methylamine --(Coupling agent)--> Capmatinib

Capmatinib + HCl --(Methanol/Isopropanol)--> **Capmatinib Dihydrochloride** Monohydrate

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